Ethyl 2-amino-3-cyclohexylpropanoate

Description

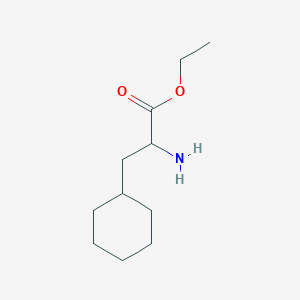

Ethyl 2-amino-3-cyclohexylpropanoate is an ester derivative of the non-proteinogenic amino acid 2-amino-3-cyclohexylpropanoic acid. Its structure features a cyclohexyl substituent at the β-position and an ethyl ester group at the α-carboxyl position (Fig. 1). This compound is frequently utilized as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and covalent enzyme inhibitors .

Synthesis: A common route involves reacting (S)-2-amino-3-cyclohexylpropanoic acid with ethanol and thionyl chloride (SOCl₂) under reflux, yielding the ethyl ester with a 68% isolated yield after purification . The hydrochloride salt form is also commercially available but has been discontinued by some suppliers (e.g., CymitQuimica) .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

ethyl 2-amino-3-cyclohexylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3 |

InChI Key |

NYJXAHCVTRDWEF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC1CCCCC1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl vs. Methyl vs. tert-Butyl Esters

Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity and steric bulk, impacting solubility and biological activity.

Key Findings :

- The methyl ester (MPI25b) demonstrates higher synthetic yield (84%) due to optimized coupling conditions in peptidomimetic synthesis .

- The tert-butyl analog is more lipophilic (MW 227.35 vs. 199.29), enhancing stability in hydrophobic environments .

Cyclohexyl vs. Cyclobutyl vs. Aromatic Substituents

Variations in the β-position substituent influence steric effects and binding affinity.

Key Findings :

- Aromatic substituents (e.g., 3-methylphenyl) introduce π-π stacking capabilities, which may enhance target binding in enzyme inhibitors .

Hydrochloride Salt vs. Free Base

The hydrochloride salt form improves crystallinity and shelf stability but may limit solubility in non-polar solvents.

Key Findings :

Figures

- Fig. 1: Structure of this compound.

- Fig. 2: Synthetic route for this compound .

Tables : See Sections 2.1–2.3 for comparative data.

Q & A

Q. How can researchers validate the biological targets of this compound in complex matrices?

- Methodological Answer : Employ chemical proteomics (e.g., activity-based protein profiling with clickable probes). SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies target engagement in live cells. Cross-link the compound to biotinylated tags for pull-down assays followed by LC-MS/MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.